molecular formula C10H7NO4 B3045198 7-Amino-2-oxo-2H-1-benzopyran-3-carboxylic acid CAS No. 103030-07-5

7-Amino-2-oxo-2H-1-benzopyran-3-carboxylic acid

Cat. No. B3045198
CAS RN: 103030-07-5
M. Wt: 205.17 g/mol
InChI Key: DWUGLRBZSAWYLE-UHFFFAOYSA-N
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Description

“7-Amino-2-oxo-2H-1-benzopyran-3-carboxylic acid” is a chemical compound that is part of the coumarin family . It is also known as “Coumarin-3-carboxylic acid” and has the molecular formula C10H6O4 . This compound is used in the production of biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds, such as Ethyl coumarin-3-carboxylate, has been reviewed . The reactions were classified as coumarin ring reactions and ester group reactions, and some of these reactions have been applied successfully to the synthesis of biologically and industrially important compounds .


Molecular Structure Analysis

The molecular structure of “7-Amino-2-oxo-2H-1-benzopyran-3-carboxylic acid” is similar to that of “Coumarin-3-carboxylic acid”. The aromatic core of the molecule is not planar with the diethylamino group and with the carboxyl group that are rotated out of the 2-oxo-2H-chromene plane .

Mechanism of Action

While the exact mechanism of action for “7-Amino-2-oxo-2H-1-benzopyran-3-carboxylic acid” is not clear, it is known that similar compounds can selectively interfere with tumor microenvironment lactate flux, inhibiting lactate influx in tumor cells expressing MCT1 and MCT4, without affecting lactate efflux .

properties

IUPAC Name

7-amino-2-oxochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c11-6-2-1-5-3-7(9(12)13)10(14)15-8(5)4-6/h1-4H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUGLRBZSAWYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577615
Record name 7-Amino-2-oxo-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103030-07-5
Record name 7-Amino-2-oxo-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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